N6-Etheno 2'-deoxyadenosine

Description

BenchChem offers high-quality N6-Etheno 2'-deoxyadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N6-Etheno 2'-deoxyadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

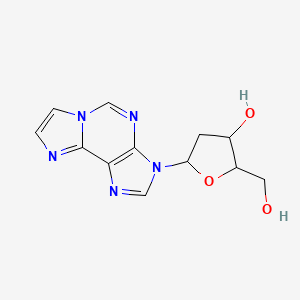

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c18-4-8-7(19)3-9(20-8)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18-19H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQIMTUYVDUWKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867648 | |

| Record name | 3-(2-Deoxypentofuranosyl)-3H-imidazo[2,1-i]purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the role of N6-etheno 2'-deoxyadenosine in DNA damage

An In-depth Technical Guide to the Role of N6-etheno-2'-deoxyadenosine in DNA Damage

Authored by: A Senior Application Scientist

N6-etheno-2'-deoxyadenosine (εdA) is a significant exocyclic DNA adduct resulting from both endogenous metabolic processes and exposure to exogenous carcinogens. Arising primarily from lipid peroxidation and the chemical reactivity of vinyl chloride metabolites, εdA represents a critical nexus between oxidative stress, chronic inflammation, and genomic instability. Its potent miscoding properties during DNA replication lead to a distinct pattern of mutations, thereby implicating it as a key driver in the etiology of various human diseases, most notably cancer. This guide provides a comprehensive technical overview of the formation, mutagenic consequences, cellular repair mechanisms, and clinical significance of εdA. We will delve into the biochemical pathways that generate this lesion, the molecular basis of its mutagenicity, the enzymatic systems evolved to counteract its effects, and its emerging role as a clinical biomarker. Furthermore, this document furnishes detailed methodologies for the sensitive detection and quantification of εdA, offering researchers and drug development professionals a foundational resource for investigating its role in DNA damage and disease pathogenesis.

The Genesis of εdA: Formation and Chemical Identity

N6-etheno-2'-deoxyadenosine (εdA) is a structurally altered DNA base, categorized as an exocyclic adduct. This classification stems from the formation of an additional ring involving the exocyclic N6 amino group and the N1 nitrogen of the adenine base. This structural perturbation has profound implications for the DNA's helical integrity and its interaction with the cellular machinery of replication and repair.

Endogenous Formation: A Byproduct of Cellular Metabolism

The primary endogenous route to εdA formation is through lipid peroxidation (LPO), a consequence of oxidative stress where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cellular membranes. This process generates a cascade of reactive aldehydes.[1]

Key precursors to εdA include:

-

trans,trans-2,4-Decadienal (DDE): An important breakdown product of LPO that is cytotoxic and directly implicated in DNA damage.[2][3] The reaction mechanism involves the epoxidation of DDE, which then reacts with the 2'-deoxyadenosine base.[2][3]

-

4-oxo-2-nonenal (4-ONE) and 4-hydroxy-2-nonenal (4-HNE): These α,β-unsaturated aldehydes are major products of LPO and react efficiently with deoxyadenosine to form substituted etheno adducts.[4][5]

Chronic inflammation is a significant driver of sustained oxidative stress and LPO, leading to elevated background levels of εdA.[6] Tissues from patients with chronic inflammatory conditions often show elevated levels of etheno-DNA adducts.[7]

Exogenous Formation: Environmental and Industrial Carcinogens

Exposure to certain environmental carcinogens can also lead to the formation of εdA. The most well-characterized example is vinyl chloride , a known human carcinogen used in the production of polyvinyl chloride (PVC).[8] Its metabolites, chloroethylene oxide and chloroacetaldehyde, are highly reactive and readily attack DNA bases, including adenine, to form εdA.[8]

Chemical Structure of εdA

The formation of the etheno bridge fundamentally alters the shape and hydrogen-bonding capabilities of the adenine base.

Caption: Structure of εdA showing the etheno bridge.

The Mutagenic Consequences of εdA Lesions

The presence of εdA in the DNA template is a significant challenge for the cellular replication machinery. The etheno bridge disrupts the Watson-Crick hydrogen bonding face of the adenine base, preventing it from pairing correctly with thymine.

Miscoding and Mutational Signature

During DNA replication, DNA polymerases are forced to choose a nucleotide to insert opposite the εdA lesion. This process, known as translesion synthesis, is highly error-prone. Studies using shuttle vector systems in mammalian cells have demonstrated that εdA is highly mutagenic.[8]

The primary mutations induced by εdA are:

-

εdA → dG (leading to A→G transitions)

-

εdA → T (leading to A→T transversions)

-

εdA → dC (leading to A→C transversions)

In human cells, the most frequent mutation is the misincorporation of dCMP opposite the adduct, resulting in A→G transitions.[8] The efficient induction of A→T transversions is also a hallmark of this adduct and is thought to contribute to the A:T→T:A transversion signature observed in tumors associated with vinyl compound exposure.[9] This high mutagenic potential is comparable to that of other well-characterized etheno adducts.[8]

Caption: Error-prone replication past an εdA adduct.

Cellular Repair of εdA Adducts

To mitigate the genotoxic effects of lesions like εdA, cells have evolved sophisticated DNA repair pathways. The primary mechanism for the removal of εdA is the Base Excision Repair (BER) pathway, although direct reversal by AlkB family enzymes also plays a key role.

Direct Reversal by AlkB Family Dioxygenases

The 2-oxoglutarate/Fe(II)-dependent AlkB family of enzymes, including human homologs ALKBH2 and ALKBH3, can directly repair 1,N6-ethenoadenine (εA).[10] These enzymes catalyze the oxidative dealkylation of the adduct, restoring the original adenine base. The efficiency of this repair is dependent on the local DNA sequence context and whether the lesion is in single-stranded or double-stranded DNA.[10]

Base Excision Repair (BER)

BER is a multi-step process initiated by a specific DNA glycosylase that recognizes and excises the damaged base. For εdA, alkylpurine-DNA-N-glycosylase (APNG) has been identified as a key enzyme that recognizes the lesion.

The BER pathway proceeds as follows:

-

Recognition and Excision: A DNA glycosylase (e.g., APNG) recognizes the εdA adduct and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.

-

AP Site Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone 5' to the AP site.

-

Synthesis and Ligation: DNA polymerase β (Pol β) removes the baseless sugar phosphate and synthesizes a new nucleotide. Finally, DNA ligase seals the nick in the DNA backbone.

Caption: The multi-step Base Excision Repair pathway.

Clinical Significance and Biomarker Potential

The presence of εdA is not merely a molecular curiosity; it is a potent indicator of ongoing pathological processes and has significant clinical implications.

Association with Carcinogenesis

Numerous studies have linked elevated levels of εdA to an increased risk of cancer, particularly in organs susceptible to chronic inflammation. In hepatocellular carcinoma (HCC), εdA derived from oxidative stress is considered a driving force in carcinogenesis.[11] The constant generation of this mutagenic adduct in inflamed tissues, coupled with potential deficiencies in DNA repair, can lead to the accumulation of mutations in critical oncogenes or tumor suppressor genes, such as p53.[11]

εdA as a Biomarker

Given its origins, εdA serves as a valuable biomarker for several conditions:

-

Oxidative Stress and Lipid Peroxidation: Urinary or tissue levels of εdA can be used to quantify the extent of systemic oxidative stress.[6][7]

-

Inflammatory Diseases: Patients with chronic inflammatory conditions, such as viral hepatitis, often exhibit significantly higher levels of etheno adducts.[1]

-

Carcinogen Exposure: Elevated εdA can indicate exposure to environmental toxins like vinyl chloride or diesel exhaust.[7]

The ability to accurately measure εdA provides a window into the pro-mutagenic processes occurring within an individual, offering potential for early diagnosis, risk assessment, and monitoring therapeutic interventions.

Methodologies for εdA Detection and Quantification

The accurate measurement of εdA, which often exists at very low levels (e.g., 1 adduct per 10^7-10^8 nucleotides), requires highly sensitive and specific analytical techniques.[12]

Overview of Analytical Platforms

Several methods have been developed and validated for the quantification of εdA in biological samples. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation.

| Method | Principle | Sensitivity | Key Advantages | Key Limitations |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation. | High (fmol-amol) | Gold standard; high specificity and accuracy due to use of stable isotope internal standards.[13] | Requires expensive instrumentation; complex sample preparation. |

| GC/MS | Gas chromatography separation of derivatized adducts followed by mass detection. | High | Very sensitive, especially with negative ion chemical ionization.[13] | Requires derivatization of the analyte; not suitable for thermolabile compounds. |

| HPLC-Fluorescence | Chromatographic separation followed by detection of the adduct's native fluorescence. | Moderate | Relatively accessible instrumentation; good for validation.[13] | Less specific than MS; potential for interfering fluorescent compounds. |

| ³²P-Postlabeling | Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling, and separation by chromatography. | Very High | Extremely sensitive for detecting unknown adducts. | Use of radioactivity; can be semi-quantitative; labor-intensive. |

| Immunoassays | Use of monoclonal antibodies specific to the εdA adduct for enrichment or detection (e.g., ELISA). | Moderate to High | High throughput potential; can be used for immuno-enrichment prior to MS analysis.[12] | Antibody cross-reactivity can be an issue; requires highly specific antibodies. |

Experimental Protocol: LC-MS/MS Quantification of εdA in DNA

This protocol outlines a standard workflow for the sensitive quantification of εdA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is widely considered the most reliable method.[13][14]

Objective: To accurately quantify the number of εdA adducts per parent nucleoside in a purified DNA sample.

Materials:

-

Purified DNA sample (10-50 µg)

-

[¹⁵N₅]-εdA internal standard

-

Nuclease P1, Alkaline Phosphatase

-

HPLC-grade water, acetonitrile, and formic acid

-

Ultrafiltration units (e.g., 3 kDa MWCO)

-

LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

Methodology:

-

DNA Isolation and Purification:

-

Extract genomic DNA from tissue or cells using a standard phenol-chloroform or column-based method.

-

Ensure high purity of the DNA sample, with A260/A280 ratio ~1.8 and A260/A230 > 2.0.

-

-

Internal Standard Spiking:

-

Quantify the purified DNA using UV absorbance (A260).

-

To a known amount of DNA (e.g., 20 µg), add a precise amount of the stable isotope-labeled internal standard ([¹⁵N₅]-εdA). This is critical for accurate quantification, as it corrects for sample loss during preparation and variations in instrument response.

-

-

Enzymatic Hydrolysis of DNA:

-

Adjust the DNA sample to a buffer suitable for nuclease P1 (e.g., 20 mM sodium acetate, pH 5.2).

-

Add Nuclease P1 and incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside 3'-monophosphates.

-

Adjust the pH to ~8.0 using a suitable buffer (e.g., 100 mM Tris-HCl).

-

Add Alkaline Phosphatase and incubate at 37°C for another 2-4 hours (or overnight) to dephosphorylate the nucleotides into deoxynucleosides.

-

-

Sample Cleanup:

-

Remove the digestive enzymes, which can interfere with the analysis, by passing the hydrolyzed sample through a 3 kDa molecular weight cutoff ultrafiltration unit.

-

Collect the filtrate, which contains the deoxynucleosides.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the filtrate onto a reverse-phase C18 HPLC column. Use a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient is designed to separate εdA from the much more abundant canonical deoxynucleosides.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for detection on a triple quadrupole instrument.

-

MRM Transition for εdA: Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific product ion (e.g., m/z 276 → 160).

-

MRM Transition for [¹⁵N₅]-εdA: Monitor the corresponding shifted transition for the internal standard (e.g., m/z 281 → 165).

-

-

The co-elution of the analyte and the internal standard with the correct retention time and MRM transitions provides high confidence in identification.

-

-

Quantification:

-

Generate a standard curve by analyzing known amounts of εdA and the internal standard.

-

Calculate the ratio of the peak area of the endogenous εdA to the peak area of the [¹⁵N₅]-εdA internal standard in the sample.

-

Determine the absolute amount of εdA in the sample by interpolating this ratio on the standard curve.

-

Normalize the result to the total amount of DNA analyzed, typically expressed as the number of εdA adducts per 10⁶ or 10⁷ parent deoxyadenosine nucleosides.

-

Conclusion and Future Perspectives

N6-etheno-2'-deoxyadenosine is a potent endogenous and exogenous DNA adduct that lies at the intersection of metabolic stress and genetic fidelity. Its formation via lipid peroxidation establishes a direct mechanistic link between chronic inflammation, oxidative damage, and the onset of mutations that can drive carcinogenesis. The distinct mutational signature of εdA underscores its importance in shaping the genomic landscape of tumors associated with inflammatory conditions and exposure to carcinogens like vinyl chloride.

Future research in this field will likely focus on several key areas:

-

Improving Diagnostic Utility: Developing higher-throughput and more cost-effective methods for εdA detection to translate its biomarker potential into routine clinical practice for cancer risk stratification and therapeutic monitoring.

-

Understanding Repair Pathway Dynamics: Elucidating the factors that govern the efficiency of εdA repair in different individuals and tissues, which could explain differential susceptibility to carcinogens.

-

Therapeutic Targeting: Exploring strategies to either reduce the endogenous formation of εdA (e.g., through targeted antioxidant therapies) or enhance its repair in high-risk populations.

A deeper understanding of the biology of εdA will continue to provide invaluable insights into the fundamental mechanisms of DNA damage and its role in human disease, paving the way for novel strategies in prevention and treatment.

References

-

Loureiro, A. P. M., et al. (1998). Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2,4-Decadienal. Chemical Research in Toxicology, 11(9), 1078-1085. Retrieved from [Link]

-

Loureiro, A. P. M., et al. (1998). Formation of 1,N6-Etheno-2'-deoxyadenosine Adducts by trans,trans-2,4-Decadienal. Chemical Research in Toxicology. Retrieved from [Link]

-

Nair, V., et al. (2014). Oxidative stress-induced 1, N6-ethenodeoxyadenosine adduct formation contributes to hepatocarcinogenesis. Experimental and Therapeutic Medicine, 8(4), 1213-1218. Retrieved from [Link]

-

Jiang, Q., et al. (2021). Dual effects of N6-methyladenosine on cancer progression and immunotherapy. Molecular Cancer, 20(1), 1-18. Retrieved from [Link]

-

Deng, X., & Chen, J. (2022). DNA N6-methyldeoxyadenosine in mammals and human disease. Trends in Genetics, 38(5), 456-467. Retrieved from [Link]

-

He, Y., & Chen, J. (2023). Mammalian DNA N6-methyladenosine: Challenges and new insights. Genes & Diseases, 10(2), 435-438. Retrieved from [Link]

-

Moriya, M., et al. (1996). 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells. Biochemistry, 35(50), 16423-16427. Retrieved from [Link]

-

Chaudhary, A. K., et al. (2021). Aldehyde-Associated Mutagenesis—Current State of Knowledge. Chemical Research in Toxicology, 34(7), 1647-1667. Retrieved from [Link]

-

Cui, S., et al. (2014). Structures and mass spectra of the 1,N 6-etheno-2'-deoxyadenosine and 3,N 4etheno-2'-deoxycytidine standards. ResearchGate. Retrieved from [Link]

-

Li, M., et al. (2021). The exploration of N6-deoxyadenosine methylation in mammalian genomes. Cell & Bioscience, 11(1), 1-13. Retrieved from [Link]

-

Douki, T., et al. (2007). deoxyadenosine and 1,N2-etheno-2'-deoxyguanosine by 2,4-dinitrophenol and 1,3-dinitropyrene in presence of a bacterial nitroreductase. Journal of Biochemical and Molecular Toxicology, 21(3), 136-143. Retrieved from [Link]

-

Carvalho, V. M., et al. (1999). Formation of a Substituted 1,N6-Etheno-2'-deoxyadenosine Adduct by Lipid Hydroperoxide-Mediated Generation of 4-Oxo-2-nonenal. Chemical Research in Toxicology, 12(11), 1052-1057. Retrieved from [Link]

-

Senevirathne, S., et al. (2019). Sequence Dependent Repair of 1,N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. DigitalCommons@URI. Retrieved from [Link]

-

Fernando, M. L., et al. (1996). Detection of 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine occurring endogenously in DNA. Carcinogenesis, 17(8), 1711-1718. Retrieved from [Link]

-

Akasaka, S., & Grollman, A. P. (2000). Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 452(2), 169-177. Retrieved from [Link]

-

Chen, H. J., et al. (2000). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. Chemical Research in Toxicology, 13(1), 57-63. Retrieved from [Link]

Sources

- 1. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2, 4-Decadienal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vitro synthesis of 1,N6-etheno-2'-deoxyadenosine and 1,N2-etheno-2'-deoxyguanosine by 2,4-dinitrophenol and 1,3-dinitropyrene in presence of a bacterial nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Sequence Dependent Repair of 1,N6-Ethenoadenine by DNA Repair Enzymes " by Rui Qi, Ke Bian et al. [digitalcommons.uri.edu]

- 11. Oxidative stress-induced 1, N6-ethenodeoxyadenosine adduct formation contributes to hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detection of 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine occurring endogenously in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]

biological significance of N6-etheno 2'-deoxyadenosine adducts

Technical Guide: Biological Significance & Analytical Quantification of 1,N⁶-etheno-2'-deoxyadenosine ( dA)

Executive Summary

This technical guide provides a comprehensive analysis of

For researchers in drug development,

-

Safety Biomarker: Its accumulation signals off-target oxidative toxicity in pre-clinical models.

-

Therapeutic Target: Inhibition of its repair mechanisms (specifically ALKBH2) is a validated strategy to sensitize cancer cells to alkylating agents.

Chemical Etiology: Formation Pathways

Key Precursors

-

Endogenous: Lipid Peroxidation (LPO) generates 4-hydroxy-2-nonenal (4-HNE) and its epoxide derivative, 2,3-epoxy-4-hydroxynonenal . These highly reactive aldehydes react with the exocyclic amine of adenine.

-

Exogenous: Vinyl chloride is metabolically activated by CYP2E1 to chloroethylene oxide , which rearranges to chloroacetaldehyde , a direct etheno-forming agent.

Formation Mechanism

The reaction involves an initial nucleophilic attack by the N6-amino group of adenine on the aldehyde/epoxide, followed by ring closure at the N1 position and subsequent dehydration. This forms an etheno bridge (

Figure 1: Dual pathways of

Structural Biology & Mutagenicity

The biological danger of

Mutagenic Profile[1][2][3][4][5]

-

Base Pairing: During DNA replication, high-fidelity polymerases are stalled by

dA. Translesion synthesis (TLS) polymerases (e.g., Pol -

Base Substitution: The adduct sterically mimics Guanosine. Consequently, polymerases frequently incorporate Cytosine opposite

dA. -

Result: This leads to A:T

G:C transitions , the hallmark mutation signature of vinyl chloride exposure and chronic inflammation-driven carcinogenesis.

Cellular Defense Mechanisms

Mammalian cells employ two distinct strategies to repair

A. Base Excision Repair (BER)[5]

-

Enzyme: Alkyladenine DNA Glycosylase (AAG , also known as MPG).[1]

-

Mechanism: AAG recognizes the damaged base and cleaves the N-glycosidic bond, releasing the free

A base and creating an abasic (AP) site. -

Downstream: The AP site is processed by APE1, Pol

, and Ligase III/XRCC1.

B. Direct Reversal (Oxidative Dealkylation)[5]

-

Mechanism: This is a "suicide-free" direct repair. ALKBH2 is an Fe(II)/

-ketoglutarate-dependent dioxygenase.[3][4][5] It oxidizes the etheno bridge.[6] -

Reaction: The etheno bridge is epoxidized, hydrolyzed to a glycol intermediate, and finally released as glyoxal (dialdehyde), restoring the native Adenine without breaking the DNA backbone.

Figure 2: Comparison of AAG-mediated excision vs. ALKBH2-mediated direct reversal of

Analytical Methodology: Isotope Dilution LC-MS/MS

For drug development and toxicology, Isotope Dilution LC-MS/MS is the gold standard due to its absolute specificity and sensitivity (fmol range). Immunoassays (ELISA/Slot Blot) are prone to cross-reactivity and should be used only for high-throughput screening, not confirmation.

Protocol: Quantification of dA in Genomic DNA[10][11]

Reagents & Standards

-

Internal Standard (IS):

-etheno-2'-deoxyadenosine. (Essential for correcting matrix effects and recovery loss). -

Enzymes: DNAse I, Nuclease P1, Alkaline Phosphatase (for hydrolysis).

-

Columns: Bond Elut C18-OH or Oasis HLB (SPE); C18 Reverse Phase (LC).

Step-by-Step Workflow

-

DNA Isolation & Quality Control:

-

Isolate DNA from tissue/cells using a high-salt method (avoid phenol/chloroform if possible to reduce oxidation artifacts).

-

Crucial: Add antioxidants (e.g., BHT, Desferrioxamine) during lysis to prevent ex vivo artifactual formation of etheno adducts.

-

Quantify DNA (

) and ensure

-

-

Enzymatic Hydrolysis:

-

Dissolve

DNA in buffer (10 mM Tris-HCl, 5 mM -

Spike with 100 fmol of

- -

Digest with DNAse I and Nuclease P1 (

, 2 hrs) -

Result: Mixture of single nucleosides (dA, dG, dC, dT) and adducts.

-

-

SPE Enrichment (Critical Step):

-

Since

dA is present at trace levels (1 adduct per -

Load: Hydrolysate onto C18-OH SPE column.

-

Wash: 15% Methanol/Water (Removes unmodified dA, dG, dC, dT).

-

Elute: 30% Methanol/Water (Elutes

dA). -

Evaporate to dryness and reconstitute in mobile phase.

-

-

LC-MS/MS Analysis:

MS/MS Parameters Table[8]

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Role |

| 276.1 | 160.1 | 30 | 18 | Quantifier | |

| 281.1 | 165.1 | 30 | 18 | Internal Std | |

| dG (Monitor) | 268.1 | 152.1 | 25 | 15 | DNA Load Check |

Note: The transition

Clinical & Therapeutic Implications

A. Biomarker for Drug Safety (Tox)

In preclinical toxicology, elevated

-

Threshold: Background levels in healthy human leukocytes are typically

adducts per -

Flag: A >2-fold increase suggests significant oxidative stress liability.

B. Oncology: ALKBH2 Inhibitors

Many chemotherapy agents (e.g., alkylating agents) induce DNA damage intended to kill tumor cells. Upregulation of ALKBH2 in tumors confers resistance by repairing these lesions.

-

Strategy: Small molecule inhibitors of ALKBH2 are developed to block the "Direct Reversal" pathway (see Fig 2).

-

Efficacy Marker: In these trials,

dA accumulation in the tumor post-treatment serves as a pharmacodynamic biomarker, confirming that the ALKBH2 inhibitor effectively engaged its target and blocked repair.

References

-

Nair, J., Barbin, A., Velic, I., & Bartsch, H. (1999). Etheno DNA-base adducts as markers of inflammation-driven colon cancer. Chemical Research in Toxicology . Link

-

Pandya, G. A., & Moriya, M. (1996). 1,N6-Ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells. Biochemistry . Link

-

Duncan, T., et al. (2002).[3] Reversal of DNA alkylation damage by two human dioxygenases. Proceedings of the National Academy of Sciences (PNAS) . Link

-

Chen, H. J., & Chiu, W. L. (2005). Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine. Chemical Research in Toxicology . Link

-

Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature Reviews Cancer . Link

-

Fedeles, B. I., et al. (2015). The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond. Journal of Biological Chemistry . Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Reactome | ALKBH2 mediated reversal of alkylation damage [reactome.org]

- 4. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | Oxidative demethylation of 1-meA damaged DNA by ALKBH2 [reactome.org]

- 6. The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of 1,N6-etheno-2'-deoxyadenosine in human urine by column-switching LC/APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

endogenous formation of N6-etheno 2'-deoxyadenosine in humans

Technical Monograph: Endogenous Formation, Quantitation, and Repair of 1,N⁶-Etheno-2'-Deoxyadenosine ( dA)

Mechanistic Origins: The Lipid Peroxidation Cascade

The formation of

The Chemical Pathway

The primary precursors are polyunsaturated fatty acids (PUFAs), particularly

-

Initiation: ROS abstracts a hydrogen atom from a methylene group in the PUFA, leading to the formation of lipid hydroperoxides.

-

Degradation: These hydroperoxides degrade into reactive aldehydes. The most significant for

dA formation is 4-hydroxy-2-nonenal (HNE) . -

Epoxidation: HNE is further oxidized to 2,3-epoxy-4-hydroxynonanal .[3]

-

Adduction: This bifunctional electrophile attacks the N1 and N⁶ positions of the adenine base in DNA.

-

Cyclization: The resulting intermediate undergoes cyclization and dehydration to form the stable 1,N⁶-etheno ring.

Visualization of the Pathway

The following diagram illustrates the cascade from membrane lipid oxidation to stable DNA lesion.

Figure 1: The endogenous pathway from lipid peroxidation to the formation of the mutagenic

Biological Consequences and Disease Association

Mutagenicity

The

-

Miscoding: High-fidelity polymerases often stall or incorporate Guanine opposite

dA. -

Result: This leads to A

G transition mutations (or A

Clinical Correlations

Elevated levels of

| Disease State | Tissue / Fluid | Pathological Driver | Reference |

| Wilson's Disease | Liver | Copper accumulation | [1] |

| Hemochromatosis | Liver | Iron overload | [1] |

| Chronic Hepatitis | Liver | Viral inflammation | [2] |

| Colorectal Cancer | Mucosa | Chronic inflammation (Crohn's/UC) | [3] |

Analytical Methodology: Isotope-Dilution LC-MS/MS

Experimental Protocol

Prerequisite: Synthesis or purchase of internal standard

Step 1: DNA Isolation & Hydrolysis

-

Caution: Avoid phenol-chloroform extraction if possible to prevent artifactual oxidation. Use a high-salt precipitation or silica-column method with added antioxidants (e.g., TEMPO or BHT) in lysis buffers.

-

Hydrolysis: Digest 50

g of DNA using a cocktail of DNase I, Phosphodiesterase I, and Alkaline Phosphatase to yield single nucleosides. -

Spike: Add 50 fmol of

-

Step 2: Solid Phase Extraction (SPE) Enrichment

Endogenous levels are low (1–10 adducts per

-

Column: Bond Elut C18 or Oasis HLB.[4]

-

Wash: Water followed by 15% Methanol (removes unmodified nucleosides A, G, C, T).

-

Elution: 30% Methanol (elutes

dA and internal standard). -

Concentration: Lyophilize to dryness and reconstitute in 20

L water.

Step 3: LC-MS/MS Parameters[4]

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

-

Mode: Positive Electrospray Ionization (+ESI), Multiple Reaction Monitoring (MRM).

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.8

m).

MRM Transitions Table:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Loss Description |

| m/z 276.1 | m/z 160.1 | Loss of deoxyribose (-116 Da) | |

| m/z 281.1 | m/z 165.1 | Loss of deoxyribose (-116 Da) |

Analytical Workflow Diagram

Figure 2: The "Gold Standard" Isotope Dilution Mass Spectrometry workflow for

Repair Mechanisms and Therapeutic Implications

The persistence of

The AAG Glycosylase Pathway

The enzyme Alkyladenine DNA Glycosylase (AAG) (also known as MPG) is the specific glycosylase that recognizes and excises

-

Recognition: AAG flips the

dA base out of the double helix into its active site. -

Excision: It cleaves the N-glycosidic bond, releasing the free etheno base and creating an Abasic (AP) site.

-

Processing: AP Endonuclease 1 (APE1) nicks the backbone.

-

Resynthesis: DNA Polymerase

inserts the correct nucleotide (dT). -

Ligation: DNA Ligase III/XRCC1 seals the nick.

Note: The ALKBH family (specifically ALKBH2 and ALKBH3) can also repair etheno adducts via direct reversal (oxidative demethylation), though AAG is the dominant pathway for

Repair Pathway Diagram

Figure 3: The Base Excision Repair (BER) cycle mediated by AAG/MPG.

Therapeutic Relevance

-

AAG Inhibitors: In cancer therapy, inhibiting AAG can sensitize tumor cells to alkylating agents. However, for

dA, AAG inhibition might increase mutagenesis in tissues with high oxidative stress. -

Biomarker Utility: Urinary excretion of

dA (the excised base) serves as a non-invasive biomarker for whole-body oxidative stress and the efficacy of antioxidant therapies.

References

-

Nair, J., et al. (2006). "Lipid peroxidation-induced DNA damage in cancer-prone inflammatory diseases: a review of published adduct types and levels in humans." Carcinogenesis.

-

Bartsch, H. & Nair, J. (2004). "Oxidative stress and lipid peroxidation-derived DNA-lesions in inflammation driven carcinogenesis."[2] Cancer Detection and Prevention.

-

Chen, H.J., et al. (2011). "Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine." Chemical Research in Toxicology.

-

Fu, D., et al. (2012). "Human Alkyladenine DNA Glycosylase: Mechanism and Disease." DNA Repair.

-

Pang, B., et al. (2007). "Lipid peroxidation dominates the chemistry of DNA adduct formation in a mouse model of inflammation." Carcinogenesis.

Sources

- 1. Quantification of 1,N6-etheno-2'-deoxyadenosine in human urine by column-switching LC/APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DNA Adducts with Lipid Peroxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Link Between Human Alkyladenine DNA Glycosylase and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

sources of exposure leading to N6-etheno 2'-deoxyadenosine

Technical Guide: Sources, Mechanism, and Quantification of 1,N⁶-etheno-2'-deoxyadenosine ( dA)[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1,N⁶-etheno-2'-deoxyadenosine (

This guide is designed for researchers in toxicology and drug development. It details the dual origins of

The Mechanistic Core: Chemistry of Formation

The formation of

The Vinyl Chloride (Exogenous) Pathway

Vinyl chloride (VC) is metabolically activated by Cytochrome P450 2E1 (CYP2E1) to form chloroethylene oxide (CEO). CEO spontaneously rearranges to chloroacetaldehyde (CAA) , a bifunctional alkylating agent. CAA reacts with adenine to form the etheno bridge.

The Lipid Peroxidation (Endogenous) Pathway

Oxidative stress triggers the peroxidation of

Figure 1: Dual pathways for

Sources of Exposure[3][4][5][6]

Exogenous Sources (Industrial & Environmental)

Exposure to specific industrial chemicals leads to high loads of

| Precursor Chemical | Primary Metabolite | Mechanism of Action | Target Tissues |

| Vinyl Chloride (VC) | Chloroethylene Oxide | Alkylation of N1/N6 via haloaldehyde intermediate. | Liver (Angiosarcoma), Lung |

| Urethane (Ethyl Carbamate) | Vinyl Carbamate Epoxide | Metabolic activation to reactive epoxide. | Lung, Liver |

| Acrylonitrile | 2-Cyanoethylene Oxide | Epoxide reacts directly with adenine.[1] | Brain, Lung |

| Alcohol (Ethanol) | Acetaldehyde | Induction of CYP2E1 + ROS generation | Liver, Esophagus |

Endogenous Sources (Metabolic)

Even in the absence of chemical exposure, "background" levels of

-

Lipid Peroxidation (LPO): The primary driver.

-6 PUFAs (Linoleic, Arachidonic acid) oxidize to form 4-hydroxy-2-nonenal (HNE) and ONE.[1] While HNE forms propano adducts, ONE is the specific precursor for etheno adducts.[1] -

Chronic Inflammation: Macrophages and neutrophils release Reactive Oxygen Species (ROS) (e.g., superoxide, hypochlorous acid), accelerating LPO and increasing

dA burden in inflamed tissues (e.g., ulcerative colitis, hepatitis).[1]

Analytical Methodology: Quantification by LC-MS/MS

The gold standard for quantifying

Protocol Overview

Objective: Quantify

Step-by-Step Workflow

Step 1: DNA Isolation & Quality Control

-

Isolate DNA using a chaotropic salt method (e.g., NaI) or phenol-chloroform.[1] Avoid commercial silica columns if they introduce oxidative stress during lysis.

-

QC:

must be > 1.8. -

Spike-In: Add a known amount of Internal Standard (e.g., 50 fmol

-

Step 2: Enzymatic Hydrolysis

Digest DNA to single nucleosides.

-

Buffer: 10 mM Tris-HCl (pH 7.4), 15 mM MgCl

. -

Enzyme Cocktail:

-

DNase I: Nicks DNA backbone.

-

Phosphodiesterase I (Snake Venom): Releases 5'-monophosphates.

-

Alkaline Phosphatase: Removes phosphate groups to yield nucleosides.

-

-

Incubation: 37°C for 4–6 hours.

Step 3: Enrichment (Solid Phase Extraction)

Remove normal nucleosides (dA, dG, dC, T) to prevent ion suppression in the MS.[1]

-

Column: C18 SPE cartridge or Phenyl-Boronic Acid (PBA) column.

-

Wash: Water (removes salts).

-

Elution: Methanol/Water (gradient).

dA is more hydrophobic than unmodified dA and elutes later. -

Dry: Evaporate eluate under nitrogen; reconstitute in mobile phase.

Step 4: LC-MS/MS Analysis

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Analyte (

dA): -

Internal Standard (

- -

Reference (dA): Monitor dG/dA in a separate diluted run to quantify total DNA.

-

Figure 2: Analytical workflow for the quantification of

Biological Consequences & Repair[2][4][7][8][9][10][11]

Mutagenicity

34-

Error Prone Replication: Translesion synthesis (TLS) polymerases are required to bypass the lesion.

-

Mutation Spectrum:

Repair Mechanisms

Cells possess specific pathways to excise

-

Base Excision Repair (BER):

-

Direct Reversal (Oxidative Dealkylation):

-

Enzymes: ALKBH2 and ALKBH3 (AlkB homologues).

-

Mechanism: These Fe(II)/

-ketoglutarate-dependent dioxygenases oxidize the etheno bridge, releasing the carbon atoms as glyoxal/aldehyde byproducts and restoring the normal Adenine base without breaking the DNA backbone.

-

References

-

Mutagenicity of 1,N6-ethenodeoxyadenosine in mammalian cells. Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2,4-decadienal. Source: Chemical Research in Toxicology URL:[Link]

-

Direct Repair of the Exocyclic DNA Adduct 1,N6-Ethenoadenine by the DNA Repair AlkB Proteins. Source: Journal of the American Chemical Society URL:[Link]

-

LC-MS/MS quantification of etheno-DNA adducts in human DNA. Source: Chemical Research in Toxicology URL:[Link]

-

Vinyl Chloride and its metabolites: Mechanism of Carcinogenicity. Source: IARC Monographs / NIH URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]

- 4. Direct Repair of 3,N4-Ethenocytosine by the Human ALKBH2 Dioxygenase is blocked by the AAG/MPG Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Repair of the Exocyclic DNA Adduct 1,N6-Ethenoadenine by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vinyl Halides (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

N6-etheno-2'-deoxyadenosine (εdA) in Carcinogenesis: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of 1,N6-etheno-2'-deoxyadenosine (εdA) , a highly mutagenic exocyclic DNA adduct. It serves as a critical bridge between oxidative stress, lipid peroxidation (LPO), and the initiation of carcinogenesis. This document details the molecular mechanisms of εdA formation, its specific mutagenic signatures (A→T transversions), and the dual-pathway cellular repair systems (BER and Direct Reversal).[1] Furthermore, it provides a validated, step-by-step LC-MS/MS protocol for the quantification of εdA in biological matrices, designed for researchers in toxicology and oncology.

Molecular Mechanisms of Formation

εdA is not merely a byproduct of exogenous toxin exposure; it is a ubiquitous lesion arising from both environmental carcinogens and endogenous metabolic processes.[2]

Endogenous Formation: The Lipid Peroxidation Pathway

The primary endogenous source of εdA is the oxidative degradation of ω-6 polyunsaturated fatty acids (PUFAs), such as linoleic and arachidonic acid.[1]

-

Mechanism: Reactive Oxygen Species (ROS) initiate lipid peroxidation, generating reactive aldehydes like trans-4-hydroxy-2-nonenal (HNE) and 2,3-epoxy-4-hydroxynonanal .

-

Reaction: These electrophilic aldehydes react with the exocyclic nitrogen (N6) and the N1 position of the adenine base in DNA, cyclizing to form the etheno ring.

Exogenous Formation: Vinyl Chloride Exposure

Vinyl chloride (VC) is a potent hepatocarcinogen.

-

Metabolism: VC is metabolized by CYP2E1 into chloroethylene oxide (CEO) , a highly reactive epoxide.

-

Adduct Formation: CEO alkylates adenine to form εdA. This pathway is historically significant in occupational angiosarcoma and hepatocellular carcinoma (HCC).

Visualization: Formation Pathways

The following diagram illustrates the dual origin of εdA.

Figure 1: Dual pathways for εdA formation via endogenous lipid peroxidation and exogenous vinyl chloride metabolism.

Mutagenic Potential & Carcinogenesis

εdA is a blocking lesion that impedes high-fidelity DNA polymerases, often necessitating translesion synthesis (TLS) polymerases, which are error-prone.

Mutational Signature

The steric hindrance of the etheno ring disrupts Watson-Crick base pairing.

-

Primary Mutation: A→T Transversion . This is the hallmark mutation of vinyl chloride exposure.

-

Secondary Mutations: A→G transitions and A→C transversions.[1]

-

Mechanism: During replication, the εdA adduct can rotate into a syn conformation, mimicking a thymine, which instructs the polymerase to incorporate an Adenine (A) opposite the lesion, resulting in an A:A mismatch that resolves to a T:A pair in the next round.

Impact on Tumor Suppressors[3]

-

TP53: εdA adducts have been mapped to specific "hotspots" in the p53 gene, notably codon 249 .[3] Mutations here inactivate p53, a critical step in the development of hepatocellular carcinoma (HCC).[3]

Table 1: Mutagenic Profile of εdA

| Parameter | Characteristic | Mechanistic Basis |

| Major Mutation | A → T Transversion | Misincorporation of A opposite εdA (syn conformation) |

| Minor Mutations | A → G, A → C | Misincorporation of C or G |

| Replication Block | Moderate to High | Etheno ring interferes with polymerase active site |

| Key Gene Target | TP53 (Codon 249) | Sequence context favors adduct formation/persistence |

| Associated Cancer | Angiosarcoma, HCC | Chronic inflammation (LPO) or VC exposure |

Cellular Defense: Repair Mechanisms

The persistence of εdA is determined by the balance between formation and repair. Two distinct pathways compete to remove this lesion.

Base Excision Repair (BER)[1]

-

Enzyme: Alkyladenine DNA Glycosylase (AAG) , also known as MPG.[4][5]

-

Action: AAG recognizes the damaged base, flips it out of the helix, and cleaves the N-glycosidic bond, releasing the free base (εAde) and creating an abasic (AP) site.

-

Downstream: The AP site is processed by APE1, Pol β, and Ligase III/XRCC1.

Direct Reversal (ABH Pathway)

-

Action: ALKBH2 is an Fe(II)/α-ketoglutarate-dependent dioxygenase. It directly reverses the damage by oxidative dealkylation. The etheno bridge is oxidized, releasing the aldehyde (e.g., glyoxal) and restoring the unmodified Adenine.

-

Significance: ALKBH2 is the primary repair enzyme for εdA in double-stranded DNA (dsDNA), whereas AAG is ubiquitous but can be inhibited by other adducts (e.g., εC).

Figure 2: Competing repair pathways for εdA: Excision via AAG vs. Direct Reversal via ALKBH2.

Technical Protocol: LC-MS/MS Quantification

Objective: Accurate quantification of εdA in tissue DNA. Principle: Isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the highest specificity and sensitivity (fmol range).

Reagents & Standards

-

Internal Standard (IS): [15N5]-εdA or [13C]-εdA (Must be added before hydrolysis).

-

Enzymes: Micrococcal Nuclease (MN), Spleen Phosphodiesterase (SPD), Alkaline Phosphatase (ALP).

-

Buffer: 10 mM Tris-HCl / 5 mM MgCl2 (pH 7.4).

Step-by-Step Workflow

Step 1: DNA Isolation & Quality Control

-

Isolate DNA using a phenol-chloroform or high-salt method (avoid columns that may lose small fragments).

-

Ensure A260/A280 ratio > 1.8.

-

Critical: Add antioxidant (e.g., BHT or Desferal) during lysis to prevent ex vivo oxidation.

Step 2: Enzymatic Hydrolysis

-

Dissolve 50 µg DNA in 100 µL hydrolysis buffer.

-

Spike IS: Add 50 fmol of [15N5]-εdA.

-

Add MN (2 U) and SPD (0.05 U); incubate at 37°C for 3 hours.

-

Add ALP (2 U); incubate at 37°C for 1 hour.

-

Result: Mixture of single nucleosides (dA, dG, dC, dT) and adducts.

Step 3: Sample Enrichment (Solid Phase Extraction)

-

Why: To remove bulk normal nucleosides that cause ion suppression.

-

Column: OASIS HLB or equivalent.

-

Load: Hydrolysate.

-

Wash: Water (removes salts/buffer).

-

Elute: 20% Methanol (elutes εdA; normal bases elute earlier or later depending on pH).

-

Evaporate to dryness and reconstitute in 20 µL mobile phase.

Step 4: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm).

-

Mobile Phase:

-

Gradient: 0-5 min (1% to 20% B).

-

MS Source: Electrospray Ionization (ESI) Positive Mode.

-

MRM Transitions:

-

εdA: m/z 276.1 → 160.1 (loss of deoxyribose).

-

[15N5]-εdA: m/z 281.1 → 165.1.

-

Visualization: Analytical Workflow

Figure 3: Optimized LC-MS/MS workflow for εdA quantification.

References

-

Bartsch, H., & Nair, J. (2000). New DNA-based biomarkers for oxidative stress and cancer chemoprevention studies.[2] European Journal of Cancer. Link

-

Nair, J., et al. (2014). Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS. Chemical Research in Toxicology. Link

-

Fu, D., et al. (2012). Direct Repair of 3,N4-Ethenocytosine by the Human ALKBH2 Dioxygenase is blocked by the AAG/MPG Glycosylase.[4][5] DNA Repair. Link

-

Pandya, G. A., & Moriya, M. (1996).[3] 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells.[3] Biochemistry. Link

-

Wang, Y., et al. (2013). Oxidative Stress-Induced 1,N6-ethenodeoxyadenosine Adduct Formation Contributes to Hepatocarcinogenesis.[8] Experimental and Therapeutic Medicine. Link

Sources

- 1. AlkB homolog 2 (ABH2) mediated repair of ethenoadenine lesions in mammalian DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New DNA-based biomarkers for oxidative stress and cancer chemoprevention studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The generation of carcinogenic etheno-DNA adducts in the liver of patients with nonalcoholic fatty liver disease - Linhart - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]

- 4. researchgate.net [researchgate.net]

- 5. Direct Repair of 3,N4-Ethenocytosine by the Human ALKBH2 Dioxygenase is blocked by the AAG/MPG Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential repair of etheno-DNA adducts by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative stress-induced 1, N6-ethenodeoxyadenosine adduct formation contributes to hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

methods for detecting N6-etheno 2'-deoxyadenosine in DNA

Quantification of N6-etheno-2'-deoxyadenosine ( dA) in Genomic DNA

High-Sensitivity Protocols for LC-MS/MS and Immunoassays

Executive Summary

This guide details two validated methodologies for

-

Isotope Dilution LC-MS/MS: The quantitative gold standard, offering femtomolar sensitivity and structural specificity.

-

Competitive ELISA: A high-throughput screening tool for semi-quantitative analysis.

Mechanistic Background & Biological Significance

Formation Pathway

The formation of

Figure 1: Pathway of

Method 1: Isotope Dilution LC-MS/MS (Gold Standard)

Objective: Absolute quantification of

Critical Reagents

-

Internal Standard:

-1, -

Enzymes: DNase I (Recombinant), Snake Venom Phosphodiesterase (SVP), Alkaline Phosphatase (CIP).

-

Antioxidants: Deferoxamine (Desferal) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

-

SPE Columns: Oasis HLB (Waters) or Bond Elut LC18-OH (Agilent).[3]

Protocol Workflow

Step 1: DNA Isolation with Artifact Suppression

Standard commercial kits often induce oxidation. Use a modified chaotropic method.

-

Lyse tissue/cells in Lysis Buffer containing 100 µM Deferoxamine and 2 mM TEMPO .

-

Why? Prevents metal-catalyzed oxidation of normal dA to

dA during lysis.

-

-

Precipitate DNA using isopropanol. Wash with 70% ethanol.

-

Resuspend DNA in water. Treat with RNase A and RNase T1.

-

Critical: RNA contains

A at levels 10-100x higher than DNA. Incomplete RNA removal causes false positives.

-

Step 2: Enzymatic Hydrolysis & Internal Standardization

-

Take 50 µg of DNA in 100 µL buffer (10 mM Tris-HCl, pH 7.4, 5 mM MgCl

). -

Spike: Add 50 fmol of

- -

Add DNase I (20 U); incubate at 37°C for 30 min.

-

Add SVP (0.05 U) and CIP (20 U); incubate at 37°C for 1 hour.

-

Filter through a 3 kDa molecular weight cutoff filter to remove enzymes.

Step 3: Solid Phase Extraction (Enrichment)

Normal nucleosides (dA, dG, dC, dT) outnumber adducts by

-

Condition Oasis HLB column with 1 mL Methanol, then 1 mL Water.

-

Load hydrolysate.

-

Wash: 2 mL Water (removes salts and bulk unmodified nucleosides).

-

Elute: 1 mL 40% Methanol in water.

-

Evaporate eluate to dryness (SpeedVac) and reconstitute in 20 µL mobile phase.

Step 4: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 0% B for 2 min, ramp to 30% B over 10 min.

-

MS Mode: Positive Electrospray Ionization (+ESI), SRM.

SRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|

|

Method 2: Competitive ELISA (Screening)

Objective: High-throughput screening of large sample cohorts.

Principle: A monoclonal antibody (Clone 1G4) specific for etheno-adducts competes for binding between the sample DNA and immobilized

Critical Reagents

-

Primary Antibody: Anti-ethenoadenosine clone 1G4 (commercially available).

-

Coating Antigen:

dA conjugated to BSA or Keyhole Limpet Hemocyanin (KLH). -

Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG.

Protocol Workflow

-

Coating: Coat 96-well plate with

dA-conjugate (50 ng/well) in PBS overnight at 4°C. -

Blocking: Wash plate and block with 1% Casein or BSA for 1 hour.

-

Sample Prep: Heat denature sample DNA (100°C for 5 min) and snap cool on ice.

-

Why? Antibodies bind ssDNA more efficiently than dsDNA.

-

-

Competition: Mix sample DNA (50 µL) with Primary Antibody (50 µL) in a separate tube. Incubate 30 min.

-

Transfer: Transfer the mixture to the coated plate. Incubate 90 min at 37°C.

-

Logic: If the sample contains

dA, the antibody binds the sample and cannot bind the plate. High signal = Low adduct level.

-

-

Detection: Add Secondary Antibody-HRP. Develop with TMB substrate. Stop with H

SO -

Analysis: Read absorbance at 450 nm. Calculate concentration using a standard curve of synthetic

dA.

Comparative Analysis & Workflow Logic

Workflow Decision Matrix

Figure 2: Decision matrix for selecting the appropriate detection methodology.

Performance Metrics

| Feature | LC-MS/MS (Isotope Dilution) | Competitive ELISA |

| Sensitivity (LOD) | ~0.5 fmol / µg DNA | ~50 fmol / µg DNA |

| Specificity | Absolute (Mass + Fragmentation) | Moderate (Cross-reactivity possible) |

| Throughput | Low (20-30 samples/day) | High (96-384 samples/day) |

| Sample Requirement | 10 - 50 µg DNA | 1 - 5 µg DNA |

| Cost per Sample | High ( | Low ($) |

Scientific Integrity: Troubleshooting & QC

Artifact Control (The "Ghost" Signal)

Oxidation of adenine during sample preparation is the most common source of error.

-

Validation: Process a "Blank" DNA sample (calf thymus DNA treated with antioxidants) alongside samples. If the blank shows high

dA, your lysis buffer is generating artifacts. -

Solution: Always use Deferoxamine (chelates iron) and TEMPO (scavenges radicals) in all buffers up to the SPE step.

Internal Standard Recovery

In LC-MS/MS, monitor the recovery of the

-

Acceptable Range: 50% - 110%.

-

Low Recovery (<40%): Indicates inefficient hydrolysis or loss during SPE. Check enzyme activity and SPE elution strength.

RNA Contamination

-

Risk: If RNA is not removed, it may hydrolyze and co-elute or cause ion suppression.

-

QC: Monitor the transition for Guanosine (RNA marker) during MS to ensure RNA removal is complete.

References

-

Nair, J., et al. (1995). "1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine in liver DNA from humans and untreated rodents detected by immunoaffinity/32P-postlabelling." Carcinogenesis. Link

-

Chen, H.J., et al. (2001). "Ultrasensitive UPLC-MS-MS method for the quantitation of etheno-DNA adducts in human urine." Chemical Research in Toxicology. Link

-

Ham, A.J., et al. (2004). "Molecular dosimetry of N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine in rats exposed to vinyl chloride." Carcinogenesis. Link

-

Pang, B., et al. (2014). "Lipid peroxidation dominates the complex DNA adduct distributions in human colorectal tissues." Journal of Biological Chemistry. Link

-

IARC Monographs. (2012). "Vinyl Chloride."[1][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

Sources

- 1. Etheno-DNA base adducts as tools in human cancer aetiology and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Adductomics by mass tag prelabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

LC-MS/MS analysis of N6-etheno 2'-deoxyadenosine in urine

High-Sensitivity Quantification of Urinary -etheno-2'-deoxyadenosine ( dA) by Isotope Dilution LC-MS/MS[1]

Introduction & Biological Context

Because

Mechanistic Pathway

The following diagram illustrates the formation of

Figure 1: The etheno-adduct pathway. Reactive aldehydes (4-HNE) generated from LPO attack DNA bases, forming

Analytical Strategy & Challenges

Quantifying

-

Ultra-Trace Abundance: Levels are typically in the femtomole (fmol) range per mL of urine.

-

Matrix Complexity: Urine contains high salt concentrations and isobaric interferences that cause significant ion suppression in ESI-MS.

Our Solution: We utilize Isotope Dilution Mass Spectrometry (ID-MS) . By spiking the sample with a stable isotope-labeled internal standard (

Materials & Reagents

-

Analytes:

-etheno-2'-deoxyadenosine ( -

Internal Standard (IS):

- -

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

-

SPE Cartridges: Oasis HLB (Waters, 3cc, 60mg) or Bond Elut C18-OH (Agilent). The HLB (Hydrophilic-Lipophilic Balance) is preferred for its ability to retain polar nucleosides while washing away salts.

Experimental Protocol

Sample Preparation (Enrichment)

Rationale: Direct injection of urine is not feasible due to sensitivity limits and salt content. SPE enrichment is mandatory.

-

Thawing: Thaw urine samples on ice. Vortex for 30s and centrifuge at 3,000 x g for 5 min to remove precipitates.

-

Spiking: Transfer 1.0 mL of supernatant to a clean tube. Add 10

L of Internal Standard solution (10 nM -

SPE Conditioning (Oasis HLB):

-

1 mL Methanol.

-

1 mL Water.

-

-

Loading: Load the 1 mL spiked urine sample onto the cartridge. Flow rate: ~1 mL/min (gravity or low vacuum).

-

Washing:

-

Wash with 1 mL Water (removes salts/urea).

-

Wash with 1 mL 5% Methanol in Water (removes highly polar interferences).

-

-

Elution: Elute analytes with 1 mL 100% Methanol .

-

Drying: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C.

-

Reconstitution: Dissolve residue in 100

L of mobile phase (95% Water / 5% ACN + 0.1% FA). Centrifuge at 14,000 x g for 10 min before LC injection.

LC-MS/MS Instrumentation & Conditions[8]

Chromatography (UHPLC)

-

Column: ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8

m). Rationale: T3 bonding technology provides superior retention for polar nucleosides compared to standard C18. -

Mobile Phase A: Water + 0.01% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 98 | 2 | Initial Hold |

| 1.0 | 98 | 2 | Desalting |

| 6.0 | 80 | 20 | Linear Gradient |

| 6.1 | 5 | 95 | Wash |

| 8.0 | 5 | 95 | Hold Wash |

| 8.1 | 98 | 2 | Re-equilibration |

| 10.0 | 98 | 2 | End |

Mass Spectrometry (Triple Quadrupole)

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 450°C.

MRM Transitions

The transition from the protonated parent ion to the protonated base (loss of the deoxyribose sugar moiety, -116 Da) is the specific fragmentation pathway for nucleosides.

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Type |

| 276.1 | 160.1 | 25 | 18 | Quantifier | |

| 276.1 | 133.1 | 25 | 22 | Qualifier | |

| 281.1 | 165.1 | 25 | 18 | Internal Std |

Workflow Visualization

Figure 2: Step-by-step experimental workflow from urine collection to data quantification.[8]

Validation & Quality Control

To ensure Scientific Integrity , the following parameters must be validated:

-

Creatinine Normalization: Urinary flow rate varies. All

dA values must be normalized to urinary creatinine (units: fmol -

Recovery: Absolute recovery from SPE should be assessed. Typical recovery for

dA using HLB cartridges is >85%. -

Matrix Effect: Compare the slope of a calibration curve in water vs. a post-extraction spiked urine matrix. The use of

- -

Sensitivity:

-

LOD (Limit of Detection): Typically ~0.5 fmol on-column.

-

LOQ (Limit of Quantitation): Typically ~1.5 fmol on-column.

-

Expert Insights & Troubleshooting

-

Isomer Separation: Be aware that other etheno adducts (like

-ethenoadenine, the free base) may exist. The loss of the sugar moiety ( -

PH Stability:

dA is stable at physiological pH but can degrade in highly alkaline conditions. Ensure urine is not stored with strong alkaline preservatives. -

Carryover: Etheno adducts are "sticky." Include a blank injection (Acetonitrile) between high-concentration samples to prevent false positives.

References

-

Cui, S., et al. (2014). Ultrasensitive UPLC-MS-MS method for the quantitation of etheno-DNA adducts in human urine. Free Radical Biology and Medicine.

-

Chen, H.J., et al. (2006).[9] Effect of gender and cigarette smoking on urinary excretion of etheno DNA adducts in humans measured by isotope dilution gas chromatography/mass spectrometry. Toxicology Letters.

-

Nair, J., et al. (2007). Lipid peroxidation-induced DNA damage in cancer-prone inflammatory diseases: a review of published adduct types and levels in humans. Free Radical Biology and Medicine.

-

Gonzalez-Reche, L.M., et al. (2002). Quantification of 1,N6-etheno-2'-deoxyadenosine in human urine by column-switching LC/APCI-MS/MS.[6] Chemical Research in Toxicology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Simultaneous determination of O6-methyl-2'-deoxyguanosine, 8-oxo-7,8-dihydro-2'-deoxyguanosine, and 1,N6-etheno-2'-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biomarkers of nucleic acid oxidation – A summary state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Simultaneous determination of O6-methyl-2′-deoxyguanosine, 8-oxo-7,8-dihydro-2′-deoxyguanosine, and 1,N6-etheno-2′-deoxyadenosine in DNA using on-line sample preparation by HPLC column switching coupled to ESI-MS/MS / Journal of Chromatography B, 2006 [sci-hub.box]

- 6. Quantification of 1,N6-etheno-2'-deoxyadenosine in human urine by column-switching LC/APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced nucleotide analysis enables the quantification of deoxynucleotides in plants and algae revealing connections between nucleoside and deoxynucleoside metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. harvest.usask.ca [harvest.usask.ca]

- 9. Effect of gender and cigarette smoking on urinary excretion of etheno DNA adducts in humans measured by isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Detailed Guide to the Synthesis of N6-etheno 2'-deoxyadenosine Phosphoramidite

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N6-etheno 2'-deoxyadenosine (εdA) in Modern Biosciences

N6-etheno 2'-deoxyadenosine (εdA) is a fluorescent derivative of 2'-deoxyadenosine, a fundamental building block of DNA. This modification, which introduces a highly fluorescent etheno group, has garnered significant attention in the scientific community for two primary reasons. Firstly, it serves as a valuable tool in molecular biology and drug development as a fluorescent probe to study DNA-protein interactions, DNA conformation, and repair mechanisms.[1][2] Secondly, εdA is recognized as a biomarker for oxidative stress and lipid peroxidation-induced DNA damage, making its detection and quantification crucial in toxicology and clinical diagnostics.[3]

To facilitate these advanced studies, εdA must be incorporated into synthetic oligonucleotides at specific positions. This is achieved through the use of its phosphoramidite derivative, which is compatible with the gold standard of automated DNA synthesis—phosphoramidite chemistry.[4][5][6][7] This method's efficiency and simplicity have made it the cornerstone of producing high-quality, custom DNA sequences for a vast array of applications.[4][5]

This guide provides a comprehensive, in-depth protocol for the multi-step synthesis of N6-etheno 2'-deoxyadenosine phosphoramidite, designed to equip researchers with the knowledge and practical steps to produce this vital chemical tool. We will delve into the causality behind each experimental choice, ensuring a robust and reproducible workflow.

Overall Synthetic Strategy

The synthesis of N6-etheno 2'-deoxyadenosine phosphoramidite is a three-stage process. Each stage is critical for achieving a high-purity final product suitable for automated oligonucleotide synthesis.

Caption: Overall workflow for the synthesis of N6-etheno 2'-deoxyadenosine phosphoramidite.

Part 1: Synthesis of 1,N6-etheno-2'-deoxyadenosine (εdA)

Scientific Principle and Mechanistic Insight

The foundational step is the formation of the etheno ring on the adenine base. This is achieved by reacting 2'-deoxyadenosine with chloroacetaldehyde. The reaction proceeds through the formation of a stable hydroxylated intermediate, which subsequently undergoes acid-induced dehydration to yield the final fluorescent etheno derivative.[8][9] Maintaining a slightly acidic pH (4.5-5.0) is crucial for this process, as it facilitates both the initial reaction and the final dehydration step.[8][10]

Caption: Reaction scheme for the formation of the etheno ring on 2'-deoxyadenosine.

Detailed Experimental Protocol

-

Dissolution: Dissolve 2'-deoxyadenosine (e.g., 5.0 g, ~20 mmol) in an aqueous solution of chloroacetaldehyde (e.g., 2M).[10]

-

Reaction: Stir the solution at approximately 30°C for 12-24 hours.

-

pH Maintenance: Monitor the pH of the reaction mixture every 30-60 minutes and maintain it at ~4.5 by the dropwise addition of 4M aqueous sodium hydroxide.[10] This is a critical step; deviation from the optimal pH range can lead to side reactions or incomplete conversion.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, evaporate the solution to dryness under high vacuum.

-

Initial Purification: Wash the resulting residue with a mixture of diethyl ether and ethyl acetate and filter to yield the crude product as colorless flakes. The product at this stage is typically >90% pure and can often be carried forward to the next step without further purification.[10]

Part 2: 5'-O-Dimethoxytritylation of N6-etheno 2'-deoxyadenosine

Scientific Principle and Mechanistic Insight

For a nucleoside to be used in phosphoramidite-based oligonucleotide synthesis, its 5'-hydroxyl group must be protected with an acid-labile group. The 4,4'-dimethoxytrityl (DMT) group is the standard choice.[5][7] This protection ensures that the subsequent phosphitylation reaction occurs exclusively at the 3'-hydroxyl position. The DMT group is stable throughout the synthesis but can be cleanly and rapidly removed by treatment with a mild acid during the automated synthesis cycle, freeing the 5'-hydroxyl for the next coupling step.[6][11]

Detailed Experimental Protocol

-

Anhydrous Conditions: Co-evaporate the dried N6-etheno 2'-deoxyadenosine from the previous step with anhydrous pyridine twice to ensure the complete removal of water.

-

Dissolution: Dissolve the dried nucleoside in anhydrous pyridine.

-

Reaction: Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in slight excess (e.g., 1.1 equivalents) to the solution. The reaction is typically stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Monitoring: Monitor the reaction by TLC until completion (usually 2-4 hours).

-

Quenching: Quench the reaction by adding a small amount of methanol.

-

Extraction: Evaporate the pyridine and re-dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure 5'-O-DMT-N6-etheno 2'-deoxyadenosine.

Part 3: 3'-Phosphitylation of 5'-O-DMT-N6-etheno 2'-deoxyadenosine

Scientific Principle and Mechanistic Insight

This final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position. The most common phosphitylating agent is 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or, more conveniently, bis(diisopropylamino)(2-cyanoethoxy)phosphine.[12][13] The reaction is carried out in an anhydrous, aprotic solvent in the presence of a weak acid activator, such as tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). The diisopropylamino group provides a good balance of stability for the phosphoramidite monomer and high reactivity upon activation during DNA synthesis.[11] The 2-cyanoethyl group protects the phosphate and is easily removed by a mild base treatment after the oligonucleotide synthesis is complete.[5]

Detailed Experimental Protocol

-

Anhydrous Conditions: Ensure the 5'-O-DMT-N6-etheno 2'-deoxyadenosine is rigorously dried, for example, by co-evaporation with anhydrous acetonitrile.

-

Dissolution: Dissolve the protected nucleoside in anhydrous dichloromethane or acetonitrile under an inert atmosphere.

-

Reagent Addition: Add a mild base, such as N,N-diisopropylethylamine (DIPEA), followed by the phosphitylating agent (e.g., 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite).

-

Activation: Add an activator, such as 5-(ethylthio)-1H-tetrazole (ETT), to catalyze the reaction.

-

Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by silica gel chromatography under anhydrous conditions. The final product is typically isolated as a crisp white foam.[14][15]

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Molar Ratio (Reagent:SM) | Solvent | Typical Yield |

| 1. Etheno Formation | 2'-deoxyadenosine | Chloroacetaldehyde | Large Excess | Water | >90% |

| 2. 5'-DMT Protection | N6-etheno 2'-dA | DMT-Cl | 1.1 : 1 | Pyridine | 80-90% |

| 3. 3'-Phosphitylation | 5'-O-DMT-N6-etheno 2'-dA | Phosphitylating Agent | 1.5 : 1 | Acetonitrile/DCM | 70-85% |

Storage and Handling

The final N6-etheno 2'-deoxyadenosine phosphoramidite is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon) at low temperatures (-20°C to -80°C) to ensure its long-term stability and performance in oligonucleotide synthesis.[3]

References

- Anonymous. (n.d.). 1,N6-etheno deoxy and ribo adenoGine and 3,N4-etheno deoxy and ribo cytidine phosphoramidites. Google Patents.

- Yip, K. F., & Tsou, K. C. (1973). Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside. Nucleic Acids Research, 1(7), 531–540.

- Kumar, G., & Sharma, P. (2006). Process of purifying phosphoramidites. Google Patents.

- Aich, A., Absmeier, F., & Kreutz, C. (2019). Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis. Monatshefte für Chemie - Chemical Monthly, 150(5), 923–927.

- Hayakawa, Y., Kataoka, M., & Noyori, R. (2023). Solid-phase synthesis of oligodeoxynucleotides using nucleobase-unprotected oxazaphospholidine derivatives. Organic & Biomolecular Chemistry, 21(34), 6825–6828.

- Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Current Protocols in Nucleic Acid Chemistry, 55(1), 3.1.1-3.1.25.

-

Yip, K. F., & Tsou, K. C. (1973). Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside. SciSpace. Retrieved from [Link]

-

Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

- Martínez-Pacheco, S. E., et al. (2018). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Current Organic Synthesis, 15(6), 784-803.

- Hayakawa, Y., et al. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 17(12), 14336-14355.

- Li, S., et al. (2024). Recent advances in the synthesis of single-stranded DNA in vitro. Biotechnology Journal, 19(4), e2300350.

- Biernat, J., et al. (1978). New observations concerning the chloroacetaldehyde reaction with some tRNA constituents. Stable intermediates, kinetics and selectivity of the reaction. Nucleic Acids Research, 5(3), 789–804.

- Medeiros, M. H., & Di Mascio, P. (1998). Formation of 1,N6-Etheno-2'-deoxyadenosine Adducts by trans,trans-2,4-Decadienal. Chemical Research in Toxicology, 11(9), 984–991.

-

Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Retrieved from [Link]

- Medeiros, M. H., & Di Mascio, P. (1998). Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2, 4-Decadienal. Chemical Research in Toxicology, 11(9), 984-991.

-

Klimasauskas, S., & Roberts, R. J. (1995). Chloroacetaldehyde reacts with unpaired cytosine and adenine nucleobases in DNA producing 3,N4-ethenocytosine (eC) and 1,N6-ethenoadenine (eA), respectively. ResearchGate. Retrieved from [Link]

-

Hayakawa, Y., et al. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N 3 -Cyano-Ethylthymine. MDPI. Retrieved from [Link]

- Wada, T., et al. (2000). Highly chemo- and regioselective phosphitylation of 2'- deoxyri bon ucleosides. Tetrahedron Letters, 41(43), 8297-8301.

- Krzyzosiak, W. J., et al. (1978). The reaction of adenine and cytosine residues in tRNA with chloroacetaldehyde. Nucleic Acids Research, 5(8), 2841–2851.

- Lickefett, H., & Werner, T. (2016). Process for preparing chloroacetaldehyde acetals. Google Patents.

- Kim, S. K., et al. (2010). Deoxyadenosine Bisphosphate Derivatives as Potent Antagonists at P2Y1 Receptors. Journal of Medicinal Chemistry, 53(22), 8144–8155.

Sources

- 1. Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]